molecular formula C5H10O3S B2818041 1-(Ethenesulfonyl)-2-methoxyethane CAS No. 7700-06-3

1-(Ethenesulfonyl)-2-methoxyethane

Cat. No. B2818041
CAS RN: 7700-06-3
M. Wt: 150.19
InChI Key: BBSOJPQHBZMBGC-UHFFFAOYSA-N
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Description

Ethenesulfonyl chloride, a compound related to “1-(Ethenesulfonyl)-2-methoxyethane”, is used in laboratory chemicals and synthesis of substances . It’s a combustible liquid that’s harmful if swallowed or in contact with skin .


Synthesis Analysis

A study describes the reactions of ethenesulfonyl chloride with water in the presence and absence of substituted pyridines . Another research discusses the first radiochemical synthesis of [18F]ethenesulfonyl fluoride ([18F]ESF) and its Michael conjugation with amino acids and proteins .


Molecular Structure Analysis

While specific molecular structure analysis for “1-(Ethenesulfonyl)-2-methoxyethane” is not available, related compounds like ethanesulfonyl chloride have been studied .


Chemical Reactions Analysis

The reactions of ethenesulfonyl chloride with tertiary amine bases in aqueous and organic media have been described .


Physical And Chemical Properties Analysis

Ethenesulfonyl chloride, a related compound, is a combustible liquid with a refractive index of n20/D 1.452 (lit.) and a density of 1.357 g/mL at 25 °C (lit.) .

Scientific Research Applications

Homogenous Catalysis

  • Field : Organic Chemistry
  • Application : Ethenesulfonyl fluoride has been investigated for its synthetic potential via homogenous catalysis .
  • Method : The exact method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Bioconjugation and Stability Studies

  • Field : Biochemistry
  • Application : Ethenesulfonyl fluoride has been used in the radiochemical synthesis and its Michael conjugation with amino acids and proteins .
  • Method : The synthesis was optimized using a microfluidic reactor under both carrier-added and no-carrier-added conditions .
  • Results : The radiochemical yield was 30-50% for carrier-added ESF and 60-70% for no-carrier-added ESF .

Click Chemistry

  • Field : Materials Science
  • Application : Ethenesulfonyl fluoride is used in click chemistry .
  • Method : The exact method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Sulfur Fluoride Exchange (SuFEx)

  • Field : Organic Chemistry
  • Application : Sulfur fluoride exchange (SuFEx) is a click reaction that has revolutionized multiple research fields .
  • Method : The exact method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Chemical Transformations of ESF

  • Field : Organic Chemistry
  • Application : Ethenesulfonyl fluoride (ESF) exhibits extraordinary reactivity in SuFEx click chemistry and organic synthesis .
  • Method : The exact method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Applications of ESF Derivatives in Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : ESF derivatives have potential applications in medicinal chemistry .
  • Method : The exact method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

SuFEx-Based Medicinal Chemistry

  • Field : Medicinal Chemistry
  • Application : SuFEx-based medicinal chemistry is a new area of research .
  • Method : The exact method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Chemical Transformations of 2-Arylethenesulfonyl Fluorides

  • Field : Organic Chemistry
  • Application : Chemical transformations of 2-arylethenesulfonyl fluorides is another potential application .
  • Method : The exact method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Novel SuFEx Reagents Derived from ESF

  • Field : Organic Chemistry
  • Application : Novel SuFEx reagents derived from ESF have potential applications in organic chemistry .
  • Method : The exact method of application or experimental procedures are not detailed in the source .
  • Results : The results or outcomes of this application are not specified in the source .

Safety And Hazards

Ethenesulfonyl chloride is harmful if swallowed or in contact with skin. It causes severe skin burns and eye damage, and is toxic if inhaled .

Future Directions

While specific future directions for “1-(Ethenesulfonyl)-2-methoxyethane” are not available, research into related compounds continues. For example, the use of [18F]ESF as a new prosthetic group on amino acids, insulin, and BSA is being investigated .

properties

IUPAC Name

1-ethenylsulfonyl-2-methoxyethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-3-9(6,7)5-4-8-2/h3H,1,4-5H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBSOJPQHBZMBGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCS(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Ethenesulfonyl)-2-methoxyethane

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